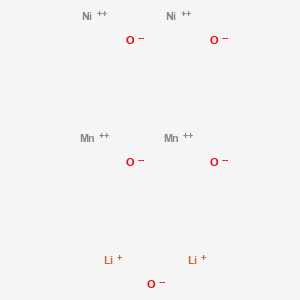

Lithium manganese nickel oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium manganese nickel oxide is a cathode material that can be charged at high voltage. Due to the high potential, the material has a higher energy density compared to lithium cobalt oxide and lithium iron phosphate .

Synthesis Analysis

The development of the layered lithium nickel manganese oxide cathode materials is reviewed from synthesis method, coating, doping to modification, lithium-rich materials, nanostructured materials, and so on, which can make electrochemical performance better .Molecular Structure Analysis

Layered structural lithium metal oxides with rhombohedral α-NaFeO2 crystal structure have been proven to be particularly suitable for application as cathode materials in lithium-ion batteries .Chemical Reactions Analysis

Manganese–nickel bimetallic oxide electrocatalyzing redox reactions of lithium polysulfides in lithium–sulfur batteries . The reaction kinetics of LiNiO2 formation are satisfactorily expressed by the Brounshtein–Ginstling model, and the activation energy of the formation process is estimated to be 76.1 kJ mol−1 .Physical And Chemical Properties Analysis

Lithium nickel manganese oxides are promising, inexpensive, nontoxic, and have high thermal stability; thus, they are extensively studied as alternative cathode electrode materials to the commercial LiCoO2 electrode .科学的研究の応用

Cathode Material for Lithium Batteries : Lithium manganese nickel oxide, especially in its lithiated forms like LiMn2O4 (spinel) and layered lithium–nickel–manganese–cobalt (NMC) oxide systems, is increasingly used in advanced rechargeable lithium-ion batteries. This is due to its cost and environmental advantages over other materials like NiOOH and LiCoO2, which are commonly used in cell phones and other electronic devices (Thackeray et al., 2018).

High-Energy Cathode Materials : Nickel-rich layered lithium transition-metal oxides, including this compound, have been studied as high-energy cathode materials. They offer high specific capacity and relatively low cost, although challenges exist in terms of thermal stability and cycle life, particularly at elevated temperatures (Sun et al., 2012).

Electrocatalysts for Urea Oxidation : Spinel nickel manganese oxides, used in lithium-ion battery high voltage cathodes, have been explored for urea oxidation catalysis. Different compositions of nickel manganese oxide, such as NiMn2O4, show promise in this area due to their excellent redox characteristics and lower charge transfer resistances (Periyasamy et al., 2016).

Environmental Impact Assessment : The potential environmental impact of this compound nanoparticles, used as cathode materials in lithium-ion batteries, was studied. The research focused on their interaction with bacteria and found significant impairments in bacterial growth and respiration upon exposure (Hang et al., 2016).

Electrochemical Pre-treatment : Electrochemical pre-treatment of lithium-rich nickel–manganese–cobalt oxide improves its cyclic behavior at high potentials, enhancing its performance as a cathode material (Ito et al., 2008).

作用機序

Target of Action

Lithium manganese nickel oxide primarily targets lithium-ion batteries, where it acts as the positively charged cathode . The material’s high energy density and operating voltage make it particularly suitable for electric vehicle applications .

Mode of Action

The compound operates through a process known as intercalation. During charging and discharging of a battery, lithium ions intercalate into the cathode or anode . This means the lithium ions move in and out between the layers of the this compound material . When the battery is charged, the lithium de-intercalates and moves to the anode .

Biochemical Pathways

While this compound is primarily used in batteries, it can also have biological impacts. For instance, it has been shown to affect the growth and cellular respiration of the bacterium Bacillus subtilis . .

Pharmacokinetics

Its performance in a battery can be influenced by factors such as its composition and structural characteristics .

Result of Action

The action of this compound in a battery results in the storage and release of energy. The intercalation and de-intercalation of lithium ions during charging and discharging allow the battery to store and deliver energy . Increasing the nickel content in the compound can lower its thermal stability and capacity retention .

Action Environment

The performance of this compound can be influenced by environmental factors. For instance, oxygen can generate from the metal oxide at 300 °C when fully discharged, degrading the lattice . Higher nickel content decreases the oxygen generation temperature while also increasing the heat generation during battery operation . Therefore, the environment in which the battery operates, including temperature and state of charge, can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dilithium;manganese(2+);nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPZCSWCMSTDHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Mn2Ni2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12031-75-3 |

Source

|

| Record name | dilithium trimanganese nickel octoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)